2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane
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Overview
Description
2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropyl group attached to a pyrimidine ring, which is further connected to a spirocyclic azaspiroheptane core. The presence of these structural elements imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane typically involves multiple steps:
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Formation of the Pyrimidine Ring:
- Starting from a suitable precursor such as 2-cyclopropyl-4-chloropyrimidine, the pyrimidine ring is constructed through nucleophilic substitution reactions.
- Reaction conditions often involve the use of bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).
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Construction of the Spirocyclic Core:
- The spirocyclic azaspiroheptane core is synthesized via a cyclization reaction. This can be achieved through a [2+2] cycloaddition reaction involving an endocyclic alkene and an isocyanate.
- Thermal conditions or the use of catalysts such as Lewis acids can facilitate this cyclization.
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Final Coupling:
- The final step involves coupling the pyrimidine ring with the spirocyclic core. This is typically done using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
- Reaction conditions include the use of palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of bases like sodium hydride (NaH).
Major Products:
- Oxidation products include cyclopropyl ketones and alcohols.
- Reduction products include dihydropyrimidine derivatives.
- Substitution products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a precursor for the development of novel spirocyclic compounds with potential biological activity.
Biology:
- Investigated for its potential as a bioisostere in drug design, mimicking the structure and function of natural compounds.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Evaluated for its pharmacokinetic properties and bioavailability in preclinical studies.
Industry:
- Utilized in the development of agrochemicals and pharmaceuticals.
- Employed in material science for the synthesis of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s spirocyclic structure allows it to fit into binding pockets of proteins, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane: A simpler analog without the pyrimidine and cyclopropyl groups, used as a bioisostere in medicinal chemistry.
Cyclopropylpyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents, used in various chemical and biological studies.
Spirocyclic Compounds: A broad class of compounds with spirocyclic cores, exhibiting diverse chemical and biological properties.
Uniqueness:
- The combination of a cyclopropyl group, pyrimidine ring, and spirocyclic azaspiroheptane core makes 2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane unique.
- Its structural complexity and potential for diverse chemical modifications provide a versatile platform for the development of new compounds with tailored properties.
This detailed article should provide a comprehensive overview of 2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[33]heptane, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2-cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-14(2)7-15(8-14)9-18(10-15)12-5-6-16-13(17-12)11-3-4-11/h5-6,11H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBRIIWAVOKJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CN(C2)C3=NC(=NC=C3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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